3-(2-Hydroxyethoxy)benzonitrile
Overview
Description
3-(2-Hydroxyethoxy)benzonitrile is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzonitrile, featuring a hydroxyethoxy group attached to the benzene ring. This compound is known for its versatility and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-hydroxybenzonitrile in a suitable solvent such as dimethyl sulfoxide.
- Add a base, such as potassium carbonate, to the solution.
- Introduce ethylene oxide to the reaction mixture.
- Stir the mixture at an elevated temperature (e.g., 80-100°C) for several hours.
- After completion, the product can be isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. For example, the reaction can be carried out in the presence of a phase-transfer catalyst to facilitate the interaction between the organic and aqueous phases .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 3-(2-Oxoethoxy)benzonitrile or 3-(2-Carboxyethoxy)benzonitrile.
Reduction: 3-(2-Hydroxyethoxy)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Hydroxyethoxy)benzonitrile has found applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and organic electronics due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethoxy)benzonitrile involves its interaction with various molecular targets. For instance, in biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The hydroxyethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interaction with other molecules. Additionally, the nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzonitrile
- 3-(2-Methoxyethoxy)benzonitrile
- 3-(2-Aminoethoxy)benzonitrile
Uniqueness
3-(2-Hydroxyethoxy)benzonitrile is unique due to the presence of both a hydroxyethoxy group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for diverse chemical transformations .
Properties
IUPAC Name |
3-(2-hydroxyethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-7-8-2-1-3-9(6-8)12-5-4-11/h1-3,6,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPUMGIECCOLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481146 | |
Record name | 3-(2-hydroxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57928-93-5 | |
Record name | 3-(2-hydroxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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